N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, an oxan ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxan ring: This can be achieved through the cyclization of a suitable diol with an appropriate reagent.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxan ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the benzodioxole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole group to the oxan ring.
Formation of the carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its structural motifs.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)13-22-20(23)15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYMBJSNWESPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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